2-(Dimethylamino)-1,8-naphthyridine-3-carboxamide
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Overview
Description
2-(Dimethylamino)-1,8-naphthyridine-3-carboxamide is an organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a dimethylamino group attached to the naphthyridine ring, which is a bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1,8-naphthyridine-3-carboxamide typically involves the reaction of 1,8-naphthyridine-3-carboxylic acid with dimethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Naphthyridine derivatives with oxidized functional groups.
Reduction: Reduced forms of the naphthyridine ring.
Substitution: Naphthyridine compounds with substituted functional groups.
Scientific Research Applications
2-(Dimethylamino)-1,8-naphthyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules and studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, leading to changes in their activity or function. Additionally, the naphthyridine ring can intercalate into DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)quinoline
- 2-(Dimethylamino)pyridine
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
2-(Dimethylamino)-1,8-naphthyridine-3-carboxamide is unique due to its combination of a naphthyridine ring and a carboxamide group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization.
Properties
CAS No. |
60467-80-3 |
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Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(dimethylamino)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C11H12N4O/c1-15(2)11-8(9(12)16)6-7-4-3-5-13-10(7)14-11/h3-6H,1-2H3,(H2,12,16) |
InChI Key |
HVILKDZCAUJUAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C2C=CC=NC2=N1)C(=O)N |
Origin of Product |
United States |
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